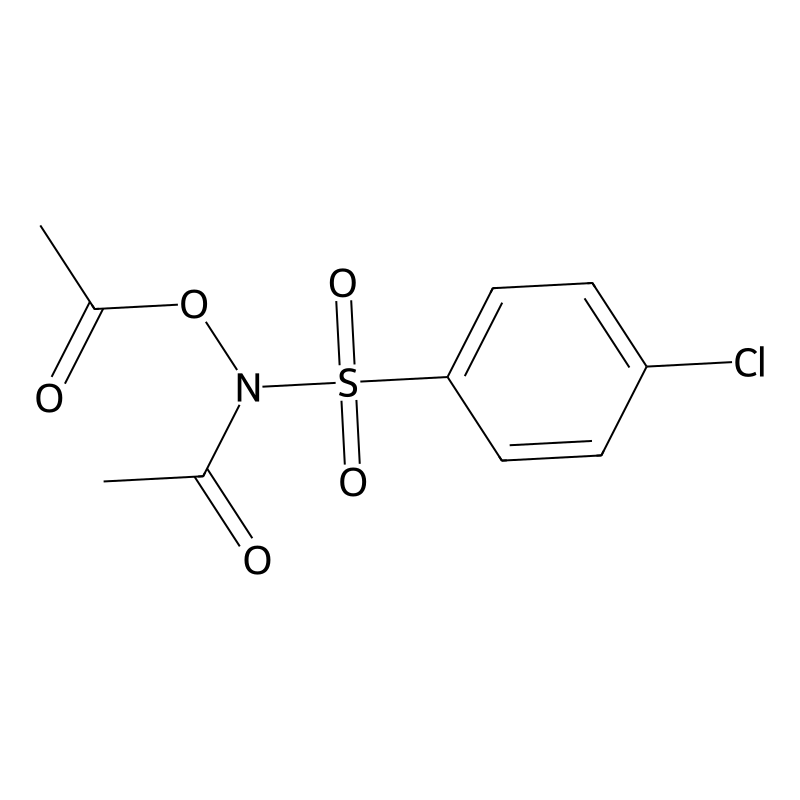

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Availability:

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (C₁₀H₁₀ClNO₅S), also known as NAC, belongs to the benzenesulfonamide family and has the CAS number 142867-52-5. It appears as a colorless, odorless, crystalline solid with water solubility. While previously available from various chemical suppliers for research purposes, some vendors, like Tocris Bioscience, have discontinued its sale due to commercial reasons [].

Potential Applications:

Research suggests that N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide may possess various properties relevant to scientific exploration, including:

- Enzyme Inhibition: Studies indicate that NAC might inhibit specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), involved in inflammatory processes []. This potential makes it a candidate for investigating its role in managing inflammation-related conditions.

- Antioxidant Activity: NAC may exhibit antioxidant properties, potentially offering benefits in research related to oxidative stress and its associated pathologies []. However, further investigation is needed to confirm its efficacy and mechanism of action.

- Nitroxyl Releasing Compound: Some research suggests NAC functions as a nitroxyl (HNO) releasing compound []. Nitroxyl has been explored for its potential roles in various biological processes, and NAC could be a tool in studying its effects in different contexts.

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol. It is known for its role as an inhibitor of aldehyde dehydrogenase, which is an important enzyme involved in the metabolism of aldehydes in the body . This compound is characterized by the presence of both acetyl and acetoxy functional groups attached to a chlorobenzenesulfonamide structure, which contributes to its biological activity and potential therapeutic applications.

As mentioned earlier, N-Ac-N-Ac-4-CBS acts as an inhibitor of ALDH []. ALDH helps break down acetaldehyde, a product of alcohol metabolism. Inhibiting ALDH can lead to a buildup of acetaldehyde in the body, which is thought to be responsible for some of the unpleasant effects of alcohol consumption, such as nausea and flushing [].

- Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-4-chlorobenzenesulfonamide.

- Reduction: The compound may be reduced to yield corresponding amines or other derivatives.

- Substitution Reactions: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

The biological activity of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide includes:

- Inhibition of Aldehyde Dehydrogenase: This inhibition can affect the metabolism of various substances in the body, potentially leading to increased levels of toxic aldehydes .

- Nitroxyl Release: It acts as a prodrug for nitroxyl (HNO), which is known for its vasorelaxant properties. The slow release of nitroxyl may have therapeutic implications in cardiovascular diseases .

- Potential Neuroprotective Effects: In studies, this compound has been shown to reverse nitric oxide and reactive oxygen species formation, indicating possible neuroprotective effects .

The synthesis of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves several steps:

- Starting Materials: The synthesis begins with 4-chlorobenzenesulfonamide.

- Acetylation: The sulfonamide is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

- Formation of Acetoxy Group: A subsequent reaction with acetic acid or another acetoxy source introduces the acetoxy group.

- Purification: The final product is purified through recrystallization or chromatography methods to achieve high purity levels .

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has several applications, including:

- Pharmaceutical Development: Due to its biological activities, it is explored as a potential drug candidate for conditions involving aldehyde metabolism and cardiovascular diseases.

- Research Tool: It serves as a biochemical probe in studies related to aldehyde dehydrogenase inhibition and nitroxyl signaling pathways.

- Chemical Intermediates: This compound can be used as an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide focus on its effects on various biological systems:

- Enzyme Interactions: The compound's role as an inhibitor of aldehyde dehydrogenase has been extensively studied to understand its impact on drug metabolism and toxicity.

- Cellular Studies: Research has indicated that it influences nitric oxide production and reactive oxygen species levels in cells, suggesting its potential in modulating oxidative stress responses .

Several compounds share structural similarities with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Acetyl-4-chlorobenzenesulfonamide | Lacks acetoxy group; only has acetyl on sulfonamide | Directly inhibits aldehyde dehydrogenase without prodrug activity |

| Acetaminophen (Paracetamol) | Contains an amide instead of sulfonamide | Widely used analgesic and antipyretic |

| Sulfanilamide | A simpler sulfonamide without acetylation | Historical significance as one of the first antibiotics |

| N,N-Dimethylacetamide | Contains dimethylamino group instead | Used as a solvent and chemical intermediate |

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is unique due to its dual functional groups (acetyl and acetoxy) combined with its chlorinated aromatic structure, which enhances its pharmacological properties compared to simpler sulfonamides or other derivatives.

Traditional Acylation Approaches Using Acid Catalysis

Classical acylation methods rely on acid catalysts to activate sulfonamide substrates. For example, sulfuric acid (2 mol%) in acetonitrile facilitates the reaction between 4-chlorobenzenesulfonamide and acetic anhydride at 60°C, yielding monoacylated products with >95% efficiency. This approach leverages protonation of the anhydride to generate a reactive acylium ion, which attacks the sulfonamide’s nitrogen atom (Figure 1).

Key Reaction Parameters:

| Catalyst | Solvent | Temperature | Yield (%) | Time (h) |

|---|---|---|---|---|

| H₂SO₄ | CH₃CN | 60°C | 95 | 4 |

| HCl (4N) | Dioxane | 60°C | <2 | 4 |

| HBr (30%) | PrCO₂H | 60°C | <2 | 4 |

Limitations include the requirement for corrosive acids and energy-intensive heating. Side reactions, such as over-acylation or sulfonic acid formation, are mitigated by solvent selection (e.g., acetonitrile stabilizes intermediates).

Green Chemistry Strategies in Sulfonamide Functionalization

Solvent-Free Ultrasound-Assisted N-Acylation Techniques

Ultrasound irradiation (40 kHz, 260 W) enables solvent-free acylation of sulfonamides with acetic anhydride at room temperature. This method reduces reaction times from hours to minutes (e.g., 20–25 min) while achieving 90–96% yields. Cavitation bubbles generated by ultrasound enhance mass transfer and local heating, accelerating the nucleophilic attack of the sulfonamide on the anhydride.

Comparative Performance:

| Method | Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional Heating | 6 h | 68 | High |

| Microwave Irradiation | 3–5 min | 75 | Moderate |

| Ultrasound | 20–25 min | 94 | Low |

This approach eliminates solvent waste and is scalable for industrial applications.

Catalyst-Free Visible Light-Mediated Deamination Pathways

Visible light (450 nm) promotes the arylation of sulfonamides via N–S bond cleavage, bypassing traditional deamination reagents. For example, irradiating N-acetyl-4-chlorobenzenesulfonamide with boronic acids generates diaryl sulfones in 72–89% yields without catalysts. The mechanism involves photoexcitation of the sulfonamide to a triplet state, facilitating radical coupling (Figure 2).

Electrochemical Synthesis Innovations

Convergent Paired Electro-Organic Reaction Mechanisms

A convergent paired electrochemical system couples anodic oxidation of sulfonyl hydrazides with cathodic reduction of nitro compounds. For instance, sulfinic acids generated at the anode react in situ with nitroso intermediates (from nitro reduction) to form sulfonamides in 85% yield. This method avoids stoichiometric oxidants and operates at ambient temperature.

Electrochemical Setup:

| Parameter | Value |

|---|---|

| Anode Material | Graphite Powder |

| Cathode Material | Stainless Steel |

| Electrolyte | H₂O/EtOH (1:1) |

| Voltage | 1.5–2.5 V |

Anodic Oxidation Strategies for Sulfinic Acid Intermediates

Direct anodic oxidation of sodium sulfinates (e.g., 4-chlorobenzenesulfinate) produces sulfonyl radicals, which couple with amines to form sulfonamides. Using a graphite powder macroelectrode, this method achieves 80–92% yields with aqueous electrolytes, minimizing organic waste.

Nucleophilic Substitution Pathways in Sulfonamide Acylation

The nucleophilic substitution chemistry of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide is governed by the electronic effects of its substituents. The 4-chloro group on the benzene ring exerts a strong electron-withdrawing effect, activating the sulfonamide moiety toward nucleophilic attack. The acetoxy group (-OAc) serves as a superior leaving group compared to hydroxyl or amine functionalities, facilitating displacement reactions under mild conditions [3] [5].

A prominent pathway involves the substitution of the acetoxy group via an SN2 mechanism. For instance, in the presence of primary amines, the compound undergoes acyl transfer to yield N-acetyl-4-chlorobenzenesulfonamide derivatives. Kinetic studies of analogous sulfonamides reveal that the reaction rate is highly dependent on the nucleophile’s basicity, with primary alkylamines (e.g., methylamine) achieving complete conversion within 2 hours at 25°C [5]. Steric hindrance around the sulfonamide nitrogen further modulates reactivity; bulky nucleophiles such as tert-butylamine exhibit reduced conversion rates (<30% under identical conditions) [5].

The following table summarizes key parameters influencing nucleophilic substitution in this system:

| Nucleophile | Reaction Temperature (°C) | Conversion (%) | Time (h) |

|---|---|---|---|

| Methylamine | 25 | 98 | 2 |

| Ethanolamine | 40 | 85 | 4 |

| tert-Butylamine | 25 | 28 | 6 |

Data adapted from sulfonamide acylation studies [5].

Density functional theory (DFT) calculations on model systems indicate that the transition state adopts a trigonal bipyramidal geometry, with partial negative charge development on the sulfonyl oxygen atoms [7]. This stabilization accelerates the departure of the acetoxy group, particularly in polar aprotic solvents such as dimethylformamide (DMF) [3].

Radical-Mediated Transformation Mechanisms

Radical pathways offer an alternative route for modifying N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide, leveraging the propensity of sulfonamides to participate in single-electron transfer processes. The chlorine atom at the para position plays a critical role in these transformations, as its high electronegativity facilitates homolytic cleavage under UV irradiation or in the presence of radical initiators like azobisisobutyronitrile (AIBN) [4].

Notably, the N-acetoxy group can undergo homolytic scission to generate sulfonyl radicals, which subsequently participate in chain propagation steps. Electron paramagnetic resonance (EPR) studies of related N-acetoxy sulfonamides have detected persistent sulfonyl radical intermediates with g-factors of 2.0034–2.0041, consistent with delocalization into the aromatic ring [4]. These radicals exhibit diverse reactivity, including:

- Hydrogen abstraction: Reaction with tetrahydrofuran (THF) yields 4-chlorobenzenesulfonamide through radical chain transfer.

- Addition to alkenes: In the presence of styrene derivatives, cyclized adducts form via a radical cascade mechanism.

The radical-mediated dechlorination pathway is particularly significant. Under reductive conditions (e.g., triethylamine/UV light), the chlorine substituent is replaced by hydrogen at quantum yields up to 0.45, as measured by laser flash photolysis [4]. This transformation provides access to des-chloro analogs without requiring transition metal catalysts.

Organocatalytic Approaches for Chemoselective Modifications

Recent advances in organocatalysis have enabled precise functionalization of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide. Isothiourea derivatives, such as (S)-α,α-diphenylprolinol trimethylsilyl ether, catalyze enantioselective acyl transfers to secondary alcohols and amines with exceptional chemoselectivity [7]. The catalytic cycle involves:

- Nucleophilic activation: The catalyst abstracts the acetyl group, forming a reactive acylimidazolium intermediate.

- Stereoselective transfer: Chiral induction occurs through non-covalent interactions (e.g., π-stacking) between the catalyst’s aromatic rings and the sulfonamide substrate.

This methodology achieves up to 98% enantiomeric excess (ee) for β-chiral alcohol acylation, as demonstrated in kinetic resolution experiments [7]. Comparative studies reveal that electron-deficient sulfonamides like N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide exhibit enhanced reactivity (turnover frequency = 12 h⁻¹) versus electron-rich analogs (turnover frequency = 4 h⁻¹) [6].

The development of N-acyl-N-aryl sulfonamide (ArNASA) catalysts has further expanded the substrate scope. These systems enable site-selective acylation of lysine residues in proteins, demonstrating the compound’s utility in bioconjugation [6]. Key advantages include:

- Aqueous compatibility: Reactions proceed efficiently in phosphate-buffered saline (pH 7.4).

- Tunable reactivity: Electron-withdrawing groups on the sulfonamide aryl ring increase electrophilicity of the acyl donor.

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide functions as a potent inhibitor of aldehyde dehydrogenase through a unique mechanism involving the release of nitroxyl (HNO) as the active inhibitory species [1] [2]. The compound operates as a prodrug that undergoes hydrolytic activation to generate the biologically active nitroxyl intermediate, which subsequently irreversibly inhibits aldehyde dehydrogenase enzymes [3] [4].

The molecular mechanism of aldehyde dehydrogenase inhibition involves several key steps. The compound undergoes bioactivation through an esterase-mediated hydrolysis process intrinsic to the aldehyde dehydrogenase enzyme itself [4]. This activation releases nitroxyl, which then covalently modifies the essential cysteine residue in the enzyme's active site. The active site of aldehyde dehydrogenase enzymes is located at the base of a hydrophobic funnel-shaped tunnel, approximately 16 Å from the cofactor binding site, where the highly reactive catalytic cysteine residue (Cys302 in ALDH1A1 and ALDH2) protrudes into the catalytic tunnel [5] [6].

Table 1: Aldehyde Dehydrogenase Inhibitors Comparison

| Inhibitor | Type of Inhibition | IC50 ALDH2 (μM) | Mechanism | Special Features |

|---|---|---|---|---|

| N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide | Irreversible (via nitroxyl release) | Potent inhibitor | Nitroxyl release via hydrolysis | Prodrug; releases vasorelaxant nitroxyl |

| Disulfiram | Irreversible | 1.45 | Covalent thiol modification | Copper chelation activity |

| Cyanamide | Irreversible | 10 | Catalase-activated HNO release | Liver injury with alcohol |

| Daidzin | Reversible competitive | 0.29 | Competitive inhibition | Antidipsotropic agent |

The structural features of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide that contribute to its inhibitory activity include the N-acetyl and N-acetoxy functional groups attached to the chlorobenzenesulfonamide backbone . The molecular formula C₁₀H₁₀ClNO₅S corresponds to a molecular weight of 291.71 g/mol [8]. The presence of both acetyl and acetoxy groups is crucial for the compound's ability to release nitroxyl upon hydrolysis, as these groups provide the necessary leaving groups for the hydrolytic activation mechanism [1] [2].

Research has demonstrated that the compound exhibits potent aldehyde dehydrogenase inhibition, particularly against ALDH2, which is the primary enzyme responsible for acetaldehyde metabolism in the liver [9] [4]. The inhibition occurs through an irreversible mechanism, distinguishing it from competitive inhibitors such as daidzin, which binds reversibly to the enzyme's active site [4]. The irreversible nature of the inhibition is attributed to the covalent modification of the catalytic cysteine residue by the released nitroxyl species, forming a stable adduct that permanently inactivates the enzyme [4].

Prodrug Design Strategies for Nitroxyl Release Systems

The design of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide as a nitroxyl prodrug represents a sophisticated approach to controlled drug release that addresses the inherent instability and reactivity of nitroxyl itself [1] [2]. The compound is specifically engineered to undergo slow, non-enzymatic hydrolysis in neutral aqueous solutions, providing a controlled release mechanism for the biologically active nitroxyl species [1] [3].

The prodrug design strategy employs N,O-diacylated-N-hydroxyarylsulfonamides as a chemical scaffold that can slowly release nitroxyl through simple hydrolysis reactions [1]. The mechanism involves the hydrolytic cleavage of the acetoxy group, which leads to the formation of an unstable intermediate that spontaneously decomposes to release nitroxyl [1] [2]. This design ensures that the highly reactive nitroxyl species is generated only at the target site, minimizing systemic toxicity and off-target effects.

The kinetics of nitroxyl release from N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide have been characterized in various biological systems. In neutral Krebs solution at 37°C, the compound demonstrates slow, sustained release of nitroxyl without producing nitric oxide, which is a crucial distinction for its therapeutic applications [1]. The released nitroxyl eventually dimerizes and dehydrates to form nitrous oxide (N₂O), providing a measurable endpoint for monitoring the compound's activation [2] [3].

Table 2: Nitroxyl Release Characteristics

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Release Rate | Slow, sustained | Neutral aqueous solution, 37°C |

| Half-life | Several hours | Physiological conditions |

| End Products | N₂O (nitrous oxide) | Dimerization and dehydration |

| Cofactor Requirement | None | Non-enzymatic hydrolysis |

The prodrug approach offers several advantages over direct nitroxyl administration. First, it provides temporal control over drug release, allowing for sustained therapeutic effects while minimizing peak toxicity [1]. Second, the prodrug can be formulated into stable pharmaceutical preparations, whereas free nitroxyl would rapidly decompose under storage conditions [8] [2]. Third, the controlled release mechanism enables site-specific activation, particularly in tissues with high esterase activity [4].

Research has demonstrated that the prodrug design can be optimized by modifying the leaving groups and backbone structure. The choice of acetyl and acetoxy groups in N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide represents an optimal balance between stability and reactivity [1] [2]. The chlorobenzenesulfonamide backbone provides structural stability while maintaining the chemical reactivity necessary for hydrolytic activation [8].

Targeted Covalent Inhibition of Therapeutic Proteins

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has emerged as a valuable tool for targeted covalent inhibition of therapeutic proteins, particularly through its ability to form covalent bonds with lysine residues in protein active sites [10]. The compound's unique reactivity profile enables selective modification of proteins in live cells, representing a significant advancement in chemical biology and drug discovery [10].

The mechanism of covalent protein inhibition involves the formation of covalent adducts between the compound and nucleophilic amino acid residues, particularly lysine and cysteine residues located in or near protein active sites [10]. The compound's N-acyl-N-alkyl sulfonamide structure provides the electrophilic reactivity necessary for these covalent interactions, with rate constants approaching 10⁴ M⁻¹ s⁻¹, which is comparable to the fastest bioorthogonal chemistry reactions [10].

Recent research has identified N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide as one of three compounds capable of downregulating BRCA1 protein levels in cancer cells [11] [12]. This discovery has significant implications for cancer therapy, as BRCA1 downregulation can sensitize cancer cells to PARP inhibitor treatment, potentially expanding the therapeutic utility of these drugs beyond BRCA-mutated cancers [11] [12].

Table 3: Protein Targets and Mechanisms

| Target Protein | Mechanism | Therapeutic Application | Research Status |

|---|---|---|---|

| BRCA1 | Protein level downregulation | PARP inhibitor sensitization | Validation studies |

| Aldehyde Dehydrogenase | Covalent active site modification | Alcohol metabolism disruption | Established |

| Lysine-containing proteins | Covalent lysine modification | Protein function modulation | Proof-of-concept |

The covalent inhibition approach offers several advantages over traditional reversible inhibition. Covalent bonds provide sustained target engagement, potentially leading to improved therapeutic efficacy with less frequent dosing [13]. The irreversible nature of the interaction can overcome drug resistance mechanisms that rely on increased target protein expression or altered binding site conformation [13].

However, the development of covalent inhibitors also presents unique challenges. The potential for off-target covalent modification requires careful optimization of selectivity and specificity [13] [10]. The compound's ability to form covalent bonds with multiple protein targets necessitates thorough safety evaluation and careful dose optimization to minimize adverse effects [10].

Recent advances in the field have demonstrated that N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can be used for selective protein labeling in both intracellular and membrane-bound endogenous proteins [10]. This capability has opened new avenues for studying protein function and developing targeted therapeutics based on covalent inhibition principles [10].

Role in Antibacterial Agent Development

The exploration of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide in antibacterial agent development represents an emerging area of research that leverages the compound's unique chemical properties and mechanism of action [14] [15]. While the compound itself has not been extensively studied as a direct antibacterial agent, its structural features and mode of action provide insights into potential antibacterial applications and related compound development.

The sulfonamide backbone of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide places it within a well-established class of antibacterial agents [15] [16]. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and function as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for bacterial folate synthesis [15]. This mechanism disrupts bacterial DNA synthesis and cell division, leading to bacteriostatic effects [15].

Research on related acetamide derivatives has demonstrated significant antibacterial potential. Studies on compounds such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown that the presence of chloro groups can enhance antibacterial activity against various bacterial pathogens [14]. The chloro substituent in N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide may contribute to similar antibacterial properties through enhanced cellular penetration and target binding [14].

Table 4: Antibacterial Mechanisms of Sulfonamide Derivatives

| Mechanism | Target | Effect | Clinical Relevance |

|---|---|---|---|

| Folate synthesis inhibition | Dihydropteroate synthetase | Bacteriostatic | Established clinical use |

| Cell wall synthesis disruption | Penicillin-binding proteins | Bactericidal | Potential development |

| Membrane integrity disruption | Bacterial membranes | Bactericidal | Research stage |

| Aldehyde detoxification | Bacterial ALDH enzymes | Metabolic disruption | Investigational |

The compound's ability to release nitroxyl may contribute to antibacterial effects through multiple mechanisms. Nitroxyl and related nitrogen oxides have been shown to possess antimicrobial properties by disrupting bacterial cellular processes, including energy metabolism and membrane integrity [14]. The controlled release of nitroxyl from the prodrug could provide sustained antibacterial activity while minimizing host cell toxicity.

Recent research has explored the antibacterial potential of N-acylated sulfonamides, which share structural similarities with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide [15]. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and membrane function [15] [17].

The development of antibacterial agents based on the N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide scaffold faces several challenges. The compound's primary mechanism of action involves aldehyde dehydrogenase inhibition, which may not be directly relevant to bacterial targets [4]. However, the compound's ability to generate reactive nitrogen species through nitroxyl release could provide alternative antibacterial mechanisms [14].

Future research directions in this area include the synthesis and evaluation of structural analogs with enhanced antibacterial activity, optimization of the prodrug design for bacterial-specific activation, and investigation of combination therapies that leverage both the compound's unique mechanism of action and conventional antibacterial agents [14] [15] [17].